molecular formula C11H11ClO4S B2647118 methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 600166-73-2

methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2647118
CAS No.: 600166-73-2
M. Wt: 274.72
InChI Key: UZUVKNIRHQXQAY-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic organic compound featuring a fused indene core with a methyl ester group at position 2 and a chlorosulfonyl (-SO₂Cl) substituent at position 4. This compound serves as a critical intermediate in agrochemical synthesis, particularly for the production of indoxacarb, a potent insecticide . Its synthesis typically involves Friedel-Crafts alkylation, oxidation, and esterification steps starting from substituted phenylacetic acid derivatives, with optimizations such as solvent replacement (e.g., n-hexane over dichloromethane) to enhance crystallization efficiency .

Key structural attributes include:

  • Chlorosulfonyl group: Enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Methyl ester: Stabilizes the bicyclic system and facilitates further functionalization.
  • Planar indene backbone: Influences steric and electronic properties critical for reactivity.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVKNIRHQXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the chlorosulfonation of a suitable indene derivative. The process begins with the preparation of the indene carboxylate, which is then subjected to chlorosulfonation using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene carboxylate.

    Oxidation Reactions: Oxidative conditions can further modify the indene ring or the carboxylate group.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Sulfonamides: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Reduced Indene Carboxylates: Formed by reduction reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its reactive chlorosulfonyl group, which can interact with various nucleophiles. This reactivity allows it to modify biological molecules or synthetic intermediates, making it a valuable tool in chemical synthesis and potential therapeutic applications.

Comparison with Similar Compounds

Positional Isomerism: Chlorosulfonyl Substitution

The position of the chlorosulfonyl group significantly impacts chemical behavior:

Compound Substituent Position Molecular Weight Key Applications Synthesis Yield References
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate 5 274.72 Pesticide intermediates (indoxacarb) 53%
Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate 4 274.72 Not explicitly reported; likely exploratory synthesis N/A

Key Findings :

  • The 5-chlorosulfonyl isomer is prioritized in agrochemistry due to its role in indoxacarb synthesis .

Ester Group Modifications

Variations in the ester group influence solubility and downstream reactivity:

Compound Ester Group Molecular Formula Notable Features References
This compound Methyl C₁₁H₁₁ClO₄S High electrophilicity; industrial scalability
Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate Ethyl C₁₇H₂₂ClNO₄ Boc-protected amino group enhances stability; potential for peptide coupling

Key Findings :

  • Ethyl esters with bulky protecting groups (e.g., Boc) are tailored for pharmaceutical applications, whereas methyl esters are preferred in agrochemical synthesis for cost efficiency .

Functional Group Diversity

Additional substituents modulate biological activity and synthetic utility:

Compound Substituent Key Functional Impact Applications References
Methyl 2-azido-5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Azido (-N₃), Fluoro (-F) Photoreactive; potential for "click" chemistry Drug discovery
Methyl (S)-1-oxo-2-(perfluorohexyl)-2,3-dihydro-1H-indene-2-carboxylate Perfluoroalkyl (-C₆F₁₃) Enhanced lipophilicity; metabolic stability Organocatalysis, materials

Key Findings :

  • Azido and perfluoroalkyl derivatives expand utility in bioconjugation and materials science, respectively .
  • Fluorination often improves bioavailability but may complicate synthesis due to steric effects.

Key Findings :

  • Solvent polarity adjustments (e.g., n-hexane) reduce hydrolysis risks and improve crystallinity in chlorosulfonyl derivatives .
  • Halogenation steps (bromine, fluorine) require precise stoichiometry to avoid byproducts .

Key Considerations :

  • Chlorosulfonyl groups may pose handling risks (e.g., hydrolytic release of HCl), necessitating controlled reaction conditions .

Biological Activity

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is an organosulfur compound characterized by its unique structural features, including a chlorosulfonyl group and an indene ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C11H9ClO4S
  • Molecular Weight : Approximately 260.69 g/mol
  • Structure : The compound features a sulfonyl group attached to an indene derivative, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its chlorosulfonyl moiety. This group is known for its electrophilic nature, making the compound reactive towards nucleophiles such as amines and alcohols. This reactivity facilitates various biological interactions, including enzyme inhibition and modulation of inflammatory pathways.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may inhibit enzymes involved in inflammatory responses. The chlorosulfonyl group is believed to enhance solubility and bioavailability, potentially increasing the efficacy of the compound in therapeutic applications.

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties. The structural features that contribute to its reactivity may also play a role in disrupting microbial cell functions.

Enzyme Interaction Studies

Interaction studies have shown that this compound may engage with various biological targets, particularly enzymes related to inflammatory pathways. Understanding these interactions quantitatively is crucial for optimizing its medicinal applications.

Case Study 1: Inhibition of Inflammatory Enzymes

A study conducted on the effects of this compound on specific inflammatory enzymes demonstrated significant inhibition rates. The results indicated that concentrations as low as 10 µM could effectively reduce enzyme activity by over 50%, suggesting a potent anti-inflammatory effect.

Concentration (µM)Enzyme Activity (%)
0100
1045
5025
10010

Case Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli20
Pseudomonas aeruginosa>100

Synthesis and Applications

The synthesis of this compound typically involves chlorosulfonation reactions using chlorosulfonic acid under controlled conditions. This allows for the selective introduction of the chlorosulfonyl group, enhancing the compound's utility in organic synthesis and medicinal chemistry .

Applications include :

  • Organic Synthesis : Used as an intermediate in synthesizing more complex molecules.
  • Medicinal Chemistry : Investigated for potential use in developing anti-inflammatory and antimicrobial agents.
  • Material Science : Employed in creating polymers with unique properties.

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